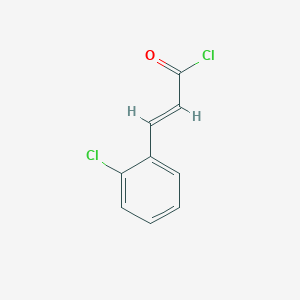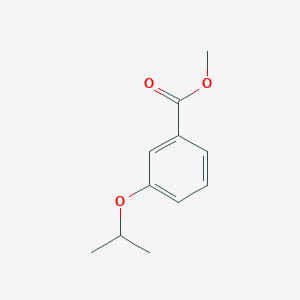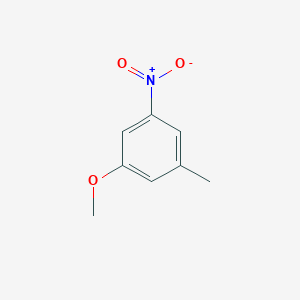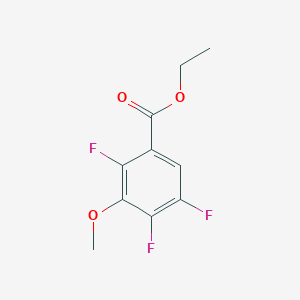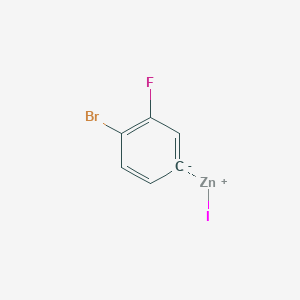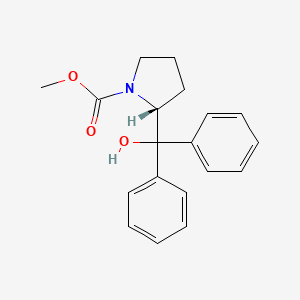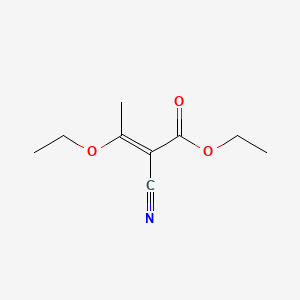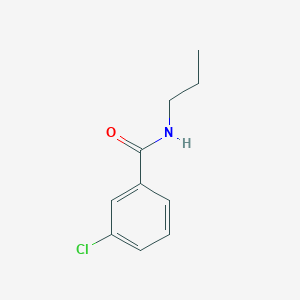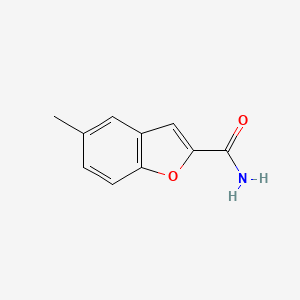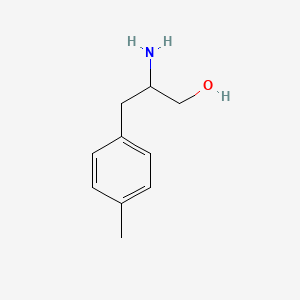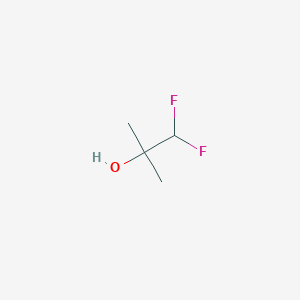
Sodium 5-hydroxypentanoate
Overview
Description
Mechanism of Action
Target of Action
Sodium 5-hydroxypentanoate, also known as 5-hydroxyvaleric acid, is a type of hydroxy fatty acid A related compound, (s)-2-amino-4-oxo-5-hydroxypentanoic acid, has been shown to inhibit homoserine dehydrogenase in saccharomyces cerevisiae .
Biochemical Pathways
Hydroxy fatty acids are known to play roles in various biological processes, including signal transduction and inflammation .
Pharmacokinetics
It is known that hydroxy fatty acids are generally well-absorbed in the gastrointestinal tract and can be metabolized by various enzymes in the body .
Result of Action
Hydroxy fatty acids are known to have various biological effects, including anti-inflammatory and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Sodium 5-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as 5-hydroxypentanoate CoA-transferase, which catalyzes the transfer of CoA from acetyl-CoA to 5-hydroxypentanoate, forming 5-hydroxypentanoyl-CoA . This interaction is crucial for the conversion of 5-hydroxypentanoate into intermediates that can enter the citric acid cycle, thereby contributing to cellular energy production.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of metabolites and energy production within cells . Additionally, this compound may impact cell signaling pathways by modulating the activity of specific kinases and phosphatases, thereby influencing gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to 5-hydroxypentanoate CoA-transferase, facilitating the transfer of CoA and the subsequent formation of 5-hydroxypentanoyl-CoA . This binding interaction is essential for the compound’s role in fatty acid metabolism. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under inert atmosphere and room temperature conditions . Long-term exposure to different environmental conditions may lead to its degradation, affecting its efficacy and impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and energy production, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on liver and kidney function in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as 5-hydroxypentanoate CoA-transferase, which facilitates its conversion into 5-hydroxypentanoyl-CoA . This intermediate can then enter the citric acid cycle, contributing to the production of energy in the form of ATP. Additionally, this compound may influence metabolic flux and the levels of other metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized within the mitochondria, where it participates in fatty acid metabolism and energy production . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cellular compartments. This subcellular localization is crucial for the compound’s role in cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 5-hydroxypentanoate can be synthesized through the neutralization of 5-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid is dissolved in water and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One common method is the continuous flow process, where 5-hydroxypentanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming sodium 5-oxopentanoate.
Reduction: The compound can also be reduced to form sodium 5-hydroxypentanol, where the carboxylate group is reduced to a primary alcohol.
Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Sodium 5-oxopentanoate.
Reduction: Sodium 5-hydroxypentanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Sodium 5-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
5-Hydroxypentanoic acid: The parent compound of sodium 5-hydroxypentanoate, differing only by the presence of a sodium ion.
Sodium 4-hydroxybutanoate: Another hydroxy fatty acid salt with a shorter carbon chain.
Sodium 6-hydroxyhexanoate: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
sodium;5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDDLWNQIJLIQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37435-69-1 | |
| Record name | sodium 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
